3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid
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Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . They have a unique chemical complexity and can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .
Synthesis Analysis
The synthesis of imidazole and benzimidazole derivatives has been a topic of active research . Various synthetic approaches towards the preparation of fluoro-functionalized imidazoles and benzimidazoles have been discussed .Molecular Structure Analysis
The molecular structure of imidazole and benzimidazole compounds can be analyzed using various methods . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by certain methods .Chemical Reactions Analysis
Imidazole and benzimidazole compounds can undergo a variety of chemical reactions . The type of reaction and the products formed can depend on the specific substituents present on the imidazole or benzimidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole and benzimidazole compounds can be influenced by their specific structure . For example, the presence of fluorine can enhance the bond strength and decrease bond length .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-7(10)6-5(8(13)14)11-4-2-1-3-12(4)6/h7H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUSYHKIGKFBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid |
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